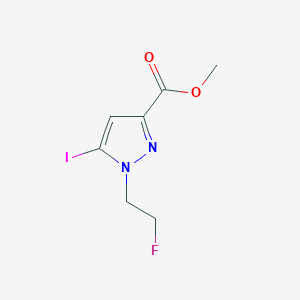

methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate

Description

Methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate (CAS: 2226181-97-9) is a fluorinated pyrazole derivative with the molecular formula C₇H₈FIN₂O₂ and a molecular weight of 298.05 g/mol . Key physicochemical properties include a predicted density of 1.91 g/cm³, boiling point of 352.8°C, and a pKa of -1.77, indicating strong acidity at the ester moiety . The compound features a pyrazole core substituted with a 2-fluoroethyl group at the N1 position, an iodine atom at C5, and a methyl ester at C2.

Properties

IUPAC Name |

methyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FIN2O2/c1-13-7(12)5-4-6(9)11(10-5)3-2-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGYKRUQBXRHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)I)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced pyrazole derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antiviral and Antifungal Activities

Recent studies have shown that pyrazole derivatives, including those similar to methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate, exhibit significant antiviral and antifungal properties. For instance, novel pyrazolecarbamide derivatives have demonstrated potent antifungal activity against pathogens such as Rhizoctonia solani, with some compounds outperforming established fungicides like hymexazol and bixafen . The structural modifications in pyrazole compounds can enhance their bioactivity, making them suitable candidates for developing new therapeutic agents.

Fluorine Chemistry in Drug Development

The incorporation of fluorine into organic compounds is known to improve their pharmacokinetic properties. This compound benefits from this aspect, as fluorinated compounds often exhibit increased metabolic stability and bioavailability. This characteristic is particularly useful in creating radiolabeled compounds for positron emission tomography (PET) imaging, where pyrazoles serve as effective scaffolds for developing radiotracers .

Pesticide Development

The compound has potential applications in agricultural chemistry, particularly as a precursor for developing new pesticides. Pyrazole derivatives are frequently utilized in the synthesis of agricultural chemicals due to their effectiveness as herbicides and fungicides. The synthesis of N-substituted pyrazoles has been explored for creating compounds with enhanced efficacy against various pests and pathogens .

Case Studies in Agricultural Efficacy

Research indicates that pyrazole-based compounds can be formulated into agricultural products that provide effective pest control solutions. For example, studies have shown that specific derivatives can significantly reduce the viability of plant pathogens, leading to improved crop yields and reduced reliance on conventional pesticides .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including deprotonation and carbonylation processes. These methods allow for the efficient production of the compound with high yields and purity levels . The use of Grignard reagents in the deprotonation step enhances selectivity and minimizes by-products, making it a preferred method in laboratory settings.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are commonly employed to validate the chemical structure of pyrazole derivatives . These methods ensure that the synthesized compounds meet the required specifications for further applications.

Data Summary Table

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and iodine atom play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Pyrazole Derivatives

Structural and Functional Differences

Substituent Effects :

- Halogen vs. Aromatic Groups : The target compound’s iodine at C5 contrasts with the 3-fluoro-4-methoxyphenyl group in and the imidazole-phenyl in . Iodo-substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while aromatic groups enhance π-π stacking in biological targets .

- Fluorinated Alkyl Chains : The 2-fluoroethyl group in the target compound offers moderate lipophilicity, whereas the 2,2,3,3-tetrafluoropropyl group in increases hydrophobicity and metabolic resistance due to higher fluorine content .

Ester Group Variations :

- The target’s methyl ester at C3 differs from the ethyl esters in , which may alter hydrolysis kinetics and solubility. Ethyl esters generally exhibit slower enzymatic cleavage compared to methyl esters .

Core Heterocycle :

- The oxadiazole core in introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity compared to the pyrazole core in the target compound .

Q & A

Basic Research Questions

Q. What are common synthetic routes for methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by halogenation. For the 2-fluoroethyl substituent, nucleophilic substitution using 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is employed. Iodination at the 5-position often involves electrophilic iodination reagents like N-iodosuccinimide (NIS) in acetic acid . Post-synthetic modifications, such as ester hydrolysis, may require controlled acidic or basic conditions to preserve the fluorine substituent .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns, iodine-induced deshielding) .

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (iodine’s distinct isotopic signature) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms stereoelectronic effects of fluorine/iodine .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a versatile scaffold for bioactive molecules. The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, while the 2-fluoroethyl group enhances metabolic stability. Derivatives have been explored as kinase inhibitors or antimicrobial agents via structure-activity relationship (SAR) studies .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential halogenated byproducts. Dispose of waste via licensed hazardous waste services. Storage should be in airtight containers away from light to prevent iodine loss .

Advanced Research Questions

Q. How can coupling reactions be optimized to derivatize the iodinated pyrazole core?

- Methodological Answer : Palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) require ligand selection (e.g., XPhos for bulky substrates) and anhydrous conditions. Pre-activation of the pyrazole with a directing group (e.g., boronic ester) improves regioselectivity. For sterically hindered systems, microwave-assisted synthesis reduces reaction times and byproducts .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies in substituent orientation may arise from dynamic effects (e.g., fluorine’s electronegativity perturbing chemical shifts). X-ray crystallography provides definitive structural evidence, while variable-temperature NMR can detect conformational flexibility. Computational methods (DFT) model electronic environments to reconcile experimental data .

Q. What design strategies enhance the biological activity of derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute iodine with trifluoromethyl groups to balance lipophilicity and target binding.

- Fragment-Based Design : Use the pyrazole core as a hinge-binding motif in kinase inhibitors, optimizing substituents for potency/selectivity .

- Prodrug Modifications : Ester hydrolysis to carboxylic acid improves solubility for in vivo studies .

Q. What mechanistic insights explain nucleophilic substitution at the 2-fluoroethyl group?

- Methodological Answer : The fluorine atom’s electronegativity polarizes the C-F bond, facilitating SN2 displacement with nucleophiles (e.g., amines, thiols). Steric hindrance from the pyrazole ring favors inversion mechanisms. Kinetic studies (e.g., Eyring plots) quantify activation parameters, while isotopic labeling (²H/¹⁸O) tracks reaction pathways .

Notes

- Contradictions : While emphasizes iodine’s role in cross-coupling, highlights fluorine’s metabolic stability. Researchers must balance reactivity and stability in derivative design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.